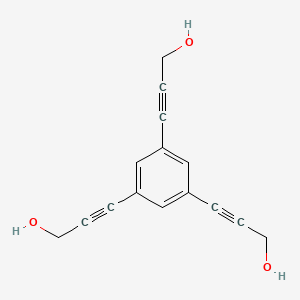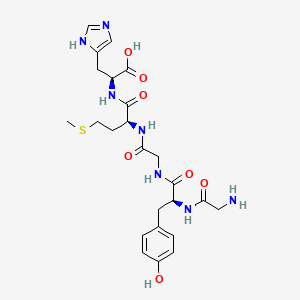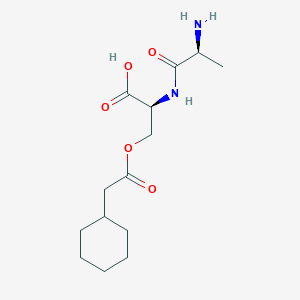
L-Alanyl-O-(cyclohexylacetyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-O-(cyclohexylacetyl)-L-serine is a synthetic dipeptide compound that combines the amino acids L-alanine and L-serine with a cyclohexylacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-O-(cyclohexylacetyl)-L-serine typically involves the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-serine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected L-serine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) to form the dipeptide.
Introduction of Cyclohexylacetyl Group: The cyclohexylacetyl group is introduced through an acylation reaction using cyclohexylacetyl chloride in the presence of a base like triethylamine.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of the serine residue.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The cyclohexylacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different acyl groups.
Applications De Recherche Scientifique
L-Alanyl-O-(cyclohexylacetyl)-L-serine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biochemistry: The compound is used in studies of peptide interactions and protein folding.
Pharmaceutical Industry: It serves as a model compound for the development of new peptide-based therapeutics.
Biotechnology: The compound is utilized in the design of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Alanyl-O-(cyclohexylacetyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylacetyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
L-Alanyl-L-serine: A simpler dipeptide without the cyclohexylacetyl group.
L-Alanyl-L-glutamine: Another dipeptide with different amino acid residues.
N-Acetyl-L-alanyl-L-serine: A similar compound with an acetyl group instead of a cyclohexylacetyl group.
Uniqueness: L-Alanyl-O-(cyclohexylacetyl)-L-serine is unique due to the presence of the cyclohexylacetyl group, which imparts distinct physicochemical properties and potential biological activities. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its simpler counterparts.
Propriétés
Numéro CAS |
921934-34-1 |
|---|---|
Formule moléculaire |
C14H24N2O5 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-cyclohexylacetyl)oxypropanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(15)13(18)16-11(14(19)20)8-21-12(17)7-10-5-3-2-4-6-10/h9-11H,2-8,15H2,1H3,(H,16,18)(H,19,20)/t9-,11-/m0/s1 |
Clé InChI |
MIOWJVHSOMMKFL-ONGXEEELSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](COC(=O)CC1CCCCC1)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(COC(=O)CC1CCCCC1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


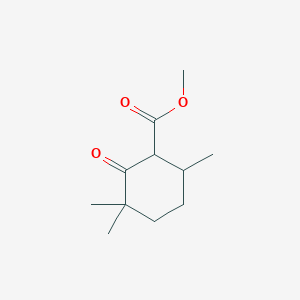
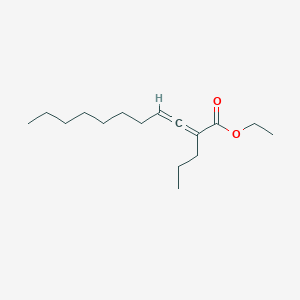
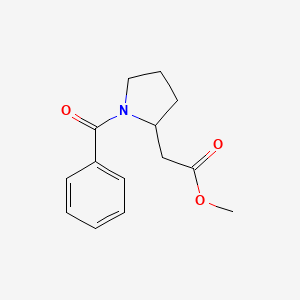
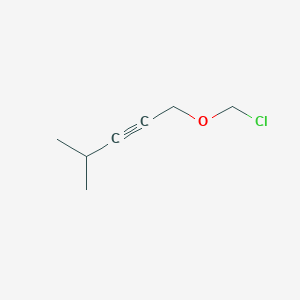
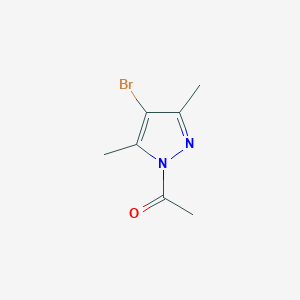
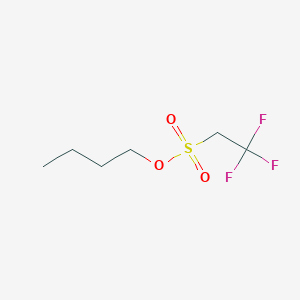
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
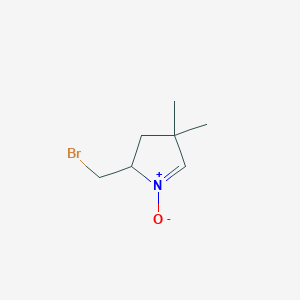
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
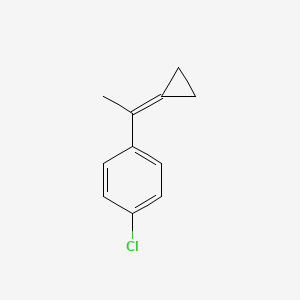
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
